![molecular formula C11H15NO3 B2718199 N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine CAS No. 571920-77-9](/img/structure/B2718199.png)
N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Methoxy-4-propoxyphenyl)methylidene]hydroxylamine is a Schiff base derivative characterized by a hydroxylamine group (-NHOH) conjugated to a substituted benzaldehyde moiety. The compound features a methoxy group (-OCH₃) at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3-methoxy-4-propoxybenzaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the aldehyde to the hydroxylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with enzymes and other proteins, potentially leading to the inhibition of certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to the broader class of arylaldoximes and Schiff bases. Below is a detailed comparison with structurally related molecules:
N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine (2g)
- Structure: Features a nitro group (-NO₂) at the para position of the phenyl ring.
- Synthesis : Prepared via condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in DMF using N-chlorosuccinimide (NCS) (84% yield) .
- Properties :
N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (2h)
- Structure : Contains a trifluoromethyl (-CF₃) group at the ortho position.
- Synthesis : Synthesized similarly to 2g but with 2-trifluoromethylbenzaldehyde (91% yield) .
- Properties: Molecular formula: C₈H₆F₃NO ESI-MS: [M + 1]⁺ at m/z 189.13 Applications: Used in the synthesis of fluorinated carboximidoyl chlorides.
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (MLS000539495)
- Structure: Incorporates a sulfanyl (-S-) linkage and a nitro group (-NO₂) on the phenyl ring.
- Synthesis : Derived from 3-nitro-4-(p-tolylthio)benzaldehyde and hydroxylamine .
- Properties: Molecular formula: C₁₄H₁₂N₂O₃S Stability: Enhanced electron-withdrawing effects from the nitro and sulfanyl groups improve thermal stability compared to non-substituted analogues.
HMB Ligand (4-[(1E)-N-(2-{(E)-[(2-hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]-1,3-benzenediol)
- Structure : Tetradentate ligand with hydroxyphenyl and ethanimidoyl substituents.
- Applications: Serves as a precursor for cadmium oxide (CdO) nanoparticles due to its strong chelating ability .
Comparative Data Table
Key Research Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, improving reactivity in nucleophilic substitution reactions (e.g., carboximidoyl chloride formation) .
Synthetic Efficiency :
- Higher yields (84–91%) are observed for trifluoromethyl- and nitro-substituted derivatives () compared to sulfanyl-containing compounds, possibly due to reduced steric hindrance .
Applications: Nitro and trifluoromethyl derivatives are preferred for synthesizing reactive intermediates (e.g., carboximidoyl chlorides) . The HMB ligand demonstrates the utility of hydroxylamine derivatives in materials science, particularly nanoparticle synthesis .
Biological Activity
N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxylamine functional group attached to a substituted aromatic ring. The presence of methoxy and propoxy groups can significantly influence its chemical reactivity and biological activity. These substituents may enhance the compound's solubility and interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates. These intermediates can interact with enzymes and proteins, potentially leading to the inhibition of specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with:
- Enzymes : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptors : Possible modulation of receptor activity related to pain and inflammation.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigations into its anticancer potential are ongoing, with some evidence indicating that it may inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This study suggests that the compound could be further developed as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
These findings indicate potential for this compound in cancer therapy.
Properties
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h4-5,7-8,13H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQZEDKACZVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.